molecular formula C14H19NO2S B13710889 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carboxylic acid

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carboxylic acid

Cat. No.: B13710889
M. Wt: 265.37 g/mol
InChI Key: OMWCVZNKIIZBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carboxylic acid is a complex organic compound that features both a pyridine and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki or Stille coupling.

    Functional Group Modifications: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, Grignard reagents, or organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce piperidine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potentially used as a ligand in catalytic reactions.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Explored for its potential therapeutic effects in treating various diseases.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds like 2,6-lutidine or 4-dimethylaminopyridine (DMAP).

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid or 2,5-dimethylthiophene.

Properties

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

5-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C14H19NO2S/c1-13(2)7-9(8-14(3,4)15-13)10-5-6-11(18-10)12(16)17/h5-7,15H,8H2,1-4H3,(H,16,17)

InChI Key

OMWCVZNKIIZBMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(N1)(C)C)C2=CC=C(S2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.